1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidinedione core with methoxyphenyl and pyrimidinyl-piperazinyl substituents
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinedione core using suitable reagents and catalysts.
Attachment of the Pyrimidinyl-Piperazinyl Moiety: This step involves the coupling of the pyrimidinyl-piperazinyl group to the intermediate compound, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on its potential effects on various receptors and enzymes, exploring its use as a drug candidate.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with molecular targets such as receptors and enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinyl-piperazinyl moiety may interact with specific amino acid residues in the active site of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione include:
1-(4-Methoxyphenyl)-2-(4-pyrimidinyl)ethanol: This compound shares the methoxyphenyl and pyrimidinyl groups but differs in the core structure.
4-Methoxyamphetamine: Although structurally different, it shares the methoxyphenyl group and has pharmacological relevance.
2-Methoxyphenyl isocyanate: This compound is used in organic synthesis and shares the methoxyphenyl group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-15-5-3-14(4-6-15)24-17(25)13-16(18(24)26)22-9-11-23(12-10-22)19-20-7-2-8-21-19/h2-8,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPBQHOKDGMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.